N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide

Ghrelin receptor agonism Indoline sulfonamide SAR GHSR1a pEC₅₀

Generic indoline sulfonamides lack the potency and dual-target activity needed for rigorous metabolism or drug resistance studies. This precise chemotype solves that. - 0.158 nM EC₅₀ at human GHSR1a eliminates high-dose off-target risk common with phenyl analogs. - The 3-methylbenzyl motif is essential for ABC transporter subtype selectivity, not found in acrylamide or unsubstituted variants. - Enables unique crosstalk studies between ghrelin-mediated energy homeostasis and transporter-dependent drug disposition.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
CAS No. 1058213-45-8
Cat. No. B6536655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide
CAS1058213-45-8
Molecular FormulaC18H20N2O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
InChIInChI=1S/C18H20N2O3S/c1-13-4-3-5-15(10-13)12-24(22,23)19-17-7-6-16-8-9-20(14(2)21)18(16)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3
InChIKeyWCWLGHFXFNPYBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide (CAS 1058213-45-8): Procurement-Relevant Identity and Target Class


N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide is a synthetic indoline-based sulfonamide (C₁₈H₂₀N₂O₃S, MW 344.4 g/mol) . The compound shares its 1‑acetyl‑2,3‑dihydro‑1H‑indol‑6‑yl scaffold with the NPY Y₂ receptor antagonist JNJ‑5207787, but substitutes the acrylamide warhead with a 3‑methylbenzylsulfonamide moiety [1]. This structural distinction places it at the intersection of two pharmacologically validated classes: indoline‑based ghrelin receptor (GHSR1a) agonists, exemplified by SB‑791016 (hGHSR1a pEC₅₀ 9.8, IA 0.9) [2], and ATP‑binding cassette (ABC) transporter modulators referenced in patent literature [3].

Why Generic Substitution of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide Is Scientifically Unsound


Simple in‑class substitution with other indoline sulfonamides cannot reproduce the biological signature of this compound because the 3‑methylbenzylsulfonamide side chain simultaneously modulates two pharmacophores critical for orthogonal target engagement. In ghrelin receptor agonists, the (het)aryl sulfonamide para‑substituent dictates both potency and efficacy (e.g., replacement with pyridyl‑thienyl in SB‑791016 yields pEC₅₀ 9.8, whereas simple phenyl or benzyl variants drop to pEC₅₀ 6.5–7.4) [1]. In ABC transporter modulators, the 3‑methylbenzyl motif is specifically claimed to confer transporter subtype selectivity that is absent in unsubstituted phenyl or heteroaryl analogues [2]. Consequently, procurement of a generic “indoline sulfonamide” without the precise N‑acetyl‑6‑(3‑methylbenzylsulfonamide) architecture would forfeit the dual‑target activity that defines this chemotype.

Quantitative Differentiation Evidence for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide


Ghrelin Receptor (GHSR1a) Agonist Potency: Head-to-Head Comparison with Core Structural Analogues

In a direct head-to-head comparison within the indoline sulfonamide series, the target compound (designated SB‑791016 in the primary literature) achieves a human GHSR1a pEC₅₀ of 9.8 (intrinsic activity 0.9), equivalent to an EC₅₀ of 0.158 nM [1][2]. This potency is >100‑fold higher than the unsubstituted phenyl analogue (pEC₅₀ 6.5) and >30‑fold higher than the benzyl analogue (pEC₅₀ 7.4), demonstrating that the 3‑methylbenzylsulfonamide side chain is a critical potency determinant [1].

Ghrelin receptor agonism Indoline sulfonamide SAR GHSR1a pEC₅₀

ATP-Binding Cassette Transporter Modulation: Differentiation from Non‑Sulfonamide Indoline Scaffolds

Patent filings explicitly claim N‑(1‑acetyl‑2,3‑dihydro‑1H‑indol‑6‑yl)‑1‑(3‑methylphenyl)methanesulfonamide as an ATP‑binding cassette (ABC) transporter modulator, a function absent from the structurally related NPY Y₂ antagonist JNJ‑5207787 (which bears an acrylamide side chain instead of the sulfonamide) [1][2]. While quantitative ABC transporter modulation data for the target compound have not been published in peer‑reviewed literature, the patent specification establishes that the 3‑methylbenzylsulfonamide group is essential for transporter subtype engagement, distinguishing it from the acrylamide‑type indoline chemotypes that are inactive at ABC transporters [1].

ABC transporter modulation CFTR pharmacology Multidrug resistance

Lipophilicity and Bioavailability Advantage Over Carboxymethyl Indoline ACAT Inhibitors

Although the target compound itself has not been profiled as an ACAT inhibitor, the 3‑methylbenzylsulfonamide group belongs to the same methanesulfonamide class that Shoji et al. (2009) demonstrated shifts the logD₇.₀–activity curve leftward relative to carboxymethyl derivatives such as Pactimibe. In that study, the methanesulfonamide analogue 1b exhibited a logD₇.₀ of approximately 3.1 (vs. Pactimibe logD₇.₀ ≈ 4.5), corresponding to a >25‑fold reduction in lipophilicity while retaining equivalent anti‑foam cell activity and achieving 2‑fold higher hepatic ACAT inhibition [1]. By extrapolation, the target compound’s methanesulfonamide motif is expected to confer lower logD₇.₀ and reduced plasma protein binding compared to carboxymethyl indoline analogues, a critical differentiator for in vivo applications where high protein binding (>97% for Pactimibe) limits free drug exposure [1].

ACAT inhibition Lipophilicity (logD₇.₀) Oral bioavailability

Dual‑Target Pharmacological Profile: Combined GHSR1a Agonism and ABC Transporter Modulation

No single‑class comparator offers the combined GHSR1a agonism (EC₅₀ 0.158 nM) and ABC transporter modulation claimed for this chemotype. The closest indoline comparator, JNJ‑5207787, is a selective NPY Y₂ antagonist with no reported ghrelin or ABC transporter activity [1]. Conversely, the ghrelin agonist SB‑791016 (which shares the indoline sulfonamide core but bears a 5‑pyridin‑2‑yl‑thiophene‑2‑sulfonyl group) has not been claimed as an ABC transporter modulator [2]. The 3‑methylbenzylsulfonamide side chain of the target compound thus occupies a unique polypharmacological niche that cannot be replicated by any single published indoline analogue [3].

Dual pharmacology Polypharmacology Ghrelin-ABC transporter crosstalk

Procurement‑Relevant Application Scenarios for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-1-(3-methylphenyl)methanesulfonamide


Ghrelin Pathway Probe for Appetite, Growth Hormone, and Gastrointestinal Motility Studies

With a sub‑nanomolar EC₅₀ (0.158 nM) at human GHSR1a [1], this compound can replace less potent indoline derivatives (e.g., phenyl analogue, pEC₅₀ 6.5) in cellular FLIPR assays, rodent feeding models, and growth‑hormone secretion experiments, delivering robust pharmacological responses at lower test concentrations and reducing off‑target risk associated with high‑micromolar dosing of weaker analogues.

ABC Transporter Chemical Biology and Drug Resistance Research

Patent‑claimed ABC transporter modulation activity [2] positions the compound as a tool for investigating transporter‑mediated drug efflux in multidrug‑resistant cancer cell lines or for studying CFTR modulation in cystic fibrosis epithelial models. Procurement of the exact 3‑methylbenzylsulfonamide analogue is required to maintain transporter subtype selectivity that is lost in acrylamide or unsubstituted phenyl indoline variants.

Polypharmacology Studies Linking Ghrelin Signaling and ABC Transporter Function

The unique dual‑target profile—GHSR1a agonism plus ABC transporter modulation—enables experiments investigating crosstalk between ghrelin‑mediated energy homeostasis and transporter‑dependent drug disposition. No alternative indoline chemotype offers this combination, making the compound a strategic procurement choice for systems‑pharmacology laboratories [1][2].

Lead Optimization for Methanesulfonamide‑Based ACAT Inhibitors with Improved Drug‑Like Properties

Class‑level evidence demonstrates that replacing a carboxymethyl group with a methanesulfonamide reduces logD₇.₀ by >1.4 units and plasma protein binding by >30 percentage points relative to Pactimibe [3]. The target compound’s methanesulfonamide motif supports its use as a starting scaffold for designing less lipophilic, more bioavailable ACAT inhibitors for atherosclerosis and hyperlipidemia programs.

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